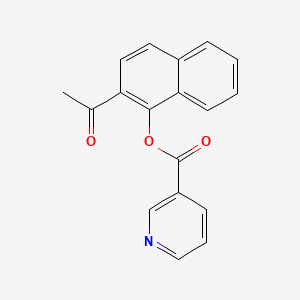

2-Acetylnaphthalen-1-yl nicotinate

Vue d'ensemble

Description

2-Acetylnaphthalen-1-yl nicotinate is an organic compound that combines the structural features of naphthalene and nicotinic acid

Mécanisme D'action

Target of Action

The primary target of 2-Acetylnaphthalen-1-yl nicotinate is the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are found in various locations, including autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain . They play a crucial role in fast neurotransmission in the central and peripheral nervous systems .

Mode of Action

This compound, similar to nicotine, likely acts as an agonist at nAChRs . It binds to these receptors, dramatically stimulating neurons and ultimately blocking synaptic transmission . This interaction with nAChRs results in two effects: a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system .

Biochemical Pathways

The biochemical pathways affected by this compound are likely similar to those affected by nicotine. Nicotine is metabolized through several pathways, including the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . These pathways involve a series of enzymatic reactions that transform nicotine into various metabolites .

Pharmacokinetics

For instance, nicotine shows a complex pharmacokinetic profile, with its bioavailability and resulting pharmacology potentially regulated by its metabolic activity under different physiological conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in tobacco, jasmonates elicit nicotine formation via a conserved signaling cascade . This suggests that certain environmental signals can influence the production and action of nicotine-related compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylnaphthalen-1-yl nicotinate typically involves the esterification of 2-acetylnaphthalene with nicotinic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions in an appropriate solvent like toluene or xylene to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the reaction and allow for easier separation of the product from the catalyst.

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetylnaphthalen-1-yl nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Produces carboxylic acids or quinones.

Reduction: Yields alcohols.

Substitution: Results in various substituted naphthalene derivatives.

Applications De Recherche Scientifique

2-Acetylnaphthalen-1-yl nicotinate has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.

Comparaison Avec Des Composés Similaires

Similar Compounds

Naphthalene derivatives: Such as 2-acetylnaphthalene and 1-naphthylamine.

Nicotinic acid esters: Including methyl nicotinate and ethyl nicotinate.

Uniqueness

2-Acetylnaphthalen-1-yl nicotinate is unique due to its combined structural features of naphthalene and nicotinic acid, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Activité Biologique

2-Acetylnaphthalen-1-yl nicotinate is a compound that combines structural features of naphthalene and nicotinic acid, which endows it with unique biological properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₄H₁₃N₁O₂

- Molecular Weight : 225.26 g/mol

The presence of the naphthalene ring provides aromatic characteristics, while the nicotinic acid moiety may contribute to interactions with biological receptors.

Target Receptors

This compound primarily targets nicotinic acetylcholine receptors (nAChRs) . As an agonist at these receptors, it mimics the action of nicotine, influencing various physiological processes.

Biochemical Pathways

The compound is metabolized through pathways similar to nicotine, including:

- Pyridine Pathway

- Pyrrolidine Pathway

- Variant Pyridine and Pyrrolidine Pathway (VPP pathway)

These pathways are crucial for its pharmacological effects and potential therapeutic applications.

Pharmacokinetics

Research indicates that compounds related to this compound exhibit complex pharmacokinetic profiles. For instance, nicotine's bioavailability can be influenced by metabolic activity under different physiological conditions. Understanding these dynamics is essential for predicting the compound's efficacy in various environments.

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity. Its effectiveness against various bacterial strains suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that this compound may inhibit tumor necrosis factor (TNF-α) production, suggesting anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial effects of this compound against common pathogens.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- This suggests potential for use in clinical settings to combat infections caused by these bacteria.

-

Anti-inflammatory Activity :

- In a preclinical model of inflammation, treatment with the compound reduced TNF-α levels by approximately 40%, demonstrating its potential in managing inflammatory responses.

- Further studies are warranted to explore its mechanisms and therapeutic windows.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | Antimicrobial, anti-inflammatory | nAChR agonist | Combines naphthalene and nicotinic acid structures |

| Nicotine | Stimulant, analgesic | nAChR agonist | Well-studied with established pharmacological profile |

| Methyl Nicotinate | Vasodilator | nAChR agonist | Primarily used for topical applications |

Propriétés

IUPAC Name |

(2-acetylnaphthalen-1-yl) pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c1-12(20)15-9-8-13-5-2-3-7-16(13)17(15)22-18(21)14-6-4-10-19-11-14/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMXOXRYYKJHJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40314471 | |

| Record name | F0037-4759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60072-40-4 | |

| Record name | NSC283843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | F0037-4759 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40314471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.